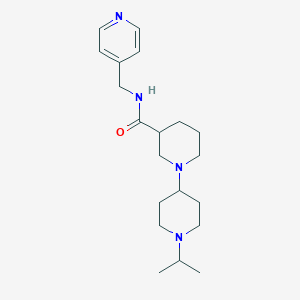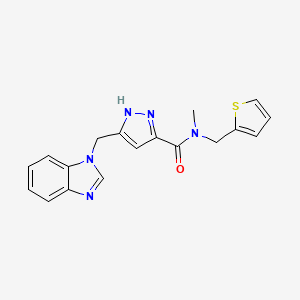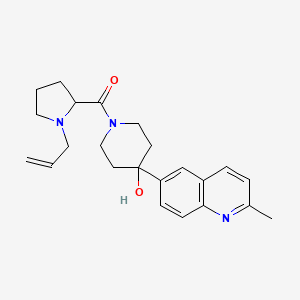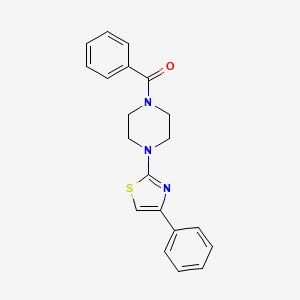
1'-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PIPER, is a chemical compound that has been widely used in scientific research due to its unique properties. PIPER is a piperidine-based compound that has a pyridine-4-ylmethyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mechanism of Action
PIPER has been shown to interact with different receptors such as the DAT, sigma-1 receptor, and the mu-opioid receptor. PIPER acts as an inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. PIPER also acts as an agonist of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neurotransmitter release. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
Biochemical and physiological effects:
PIPER has been shown to have different biochemical and physiological effects. PIPER has been shown to increase the extracellular levels of dopamine in the brain, which can lead to increased locomotor activity and reward behavior. PIPER has also been shown to modulate calcium signaling and neurotransmitter release through its interaction with the sigma-1 receptor. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
Advantages and Limitations for Lab Experiments
PIPER has several advantages for lab experiments. PIPER is a highly selective ligand for different receptors, which makes it an ideal tool compound for studying the structure-activity relationship of different ligands. PIPER has also been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies. However, the limitations of PIPER include its cost and availability, which can limit its use in some labs.
Future Directions
There are several future directions for the use of PIPER in scientific research. PIPER can be used to study the structure-activity relationship of different ligands for different receptors. PIPER can also be used to study the role of different receptors in different physiological and pathological conditions. PIPER can also be used to develop new ligands for different receptors with improved selectivity and efficacy. Finally, PIPER can be used to develop new imaging agents for different receptors, which can be used in the diagnosis and treatment of different diseases.
Conclusion:
In conclusion, PIPER is a piperidine-based compound that has been widely used in scientific research due to its unique properties. PIPER has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively. PIPER has several advantages for lab experiments, and its use in scientific research can lead to the development of new ligands and imaging agents for different receptors.
Synthesis Methods
The synthesis of PIPER has been achieved using different methods. One of the most commonly used methods is the reaction of 1-isopropylpiperidine-4-carboxylic acid with 4-pyridinemethanol in the presence of a coupling reagent such as EDC or HATU. This method yields PIPER in good yields and high purity. Other methods such as reductive amination and Sonogashira coupling have also been used to synthesize PIPER.
Scientific Research Applications
PIPER has been widely used in scientific research due to its unique properties. It has been used as a ligand for different receptors such as the dopamine transporter (DAT), sigma-1 receptor, and the mu-opioid receptor. PIPER has also been used as a tool compound to study the structure-activity relationship of different ligands. PIPER has been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies.
properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)23-12-7-19(8-13-23)24-11-3-4-18(15-24)20(25)22-14-17-5-9-21-10-6-17/h5-6,9-10,16,18-19H,3-4,7-8,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSRODEZDNXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)


![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![ethyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5418590.png)